Stylisterol C

Description

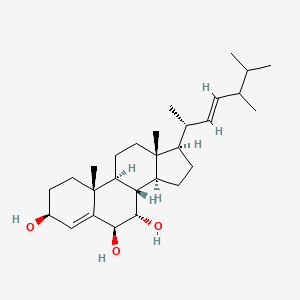

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H46O3 |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

(3S,6S,7S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,7-triol |

InChI |

InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)20-9-10-21-24-22(12-14-27(20,21)5)28(6)13-11-19(29)15-23(28)25(30)26(24)31/h7-8,15-22,24-26,29-31H,9-14H2,1-6H3/b8-7+/t17?,18-,19+,20-,21+,22+,24+,25+,26+,27-,28-/m1/s1 |

InChI Key |

DMGVMSPIKNEWJI-DFSZRRHNSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C4=CC(CCC34C)O)O)O)C |

Isomeric SMILES |

C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H](C4=C[C@H](CC[C@]34C)O)O)O)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C4=CC(CCC34C)O)O)O)C |

Origin of Product |

United States |

Isolation, Chemical Elucidation, and Biosynthetic Investigations of Stylisterol C

Methodologies for Isolation and Purification of Stylisterol C from Marine Organisms

The isolation of this compound is a meticulous process that begins with the collection of the host organism and culminates in the use of sophisticated separation techniques to obtain the pure compound.

Collection and Extraction Procedures from Stylissa Marine Sponges

The initial step in the isolation of this compound involves the collection of marine sponges, such as Stylissa massa and Stylissa sp., from their natural habitats. mdpi.comresearchgate.netnih.gov These sponges are typically found in marine environments like the Okinawan waters and the waters around Sri Lanka. researchgate.netnih.govplos.org

Once collected, the wet sponge material is crushed and subjected to exhaustive extraction, commonly using methanol (B129727) at room temperature. mdpi.com This process is repeated multiple times to ensure the efficient transfer of the sponge's chemical constituents into the solvent. mdpi.com The resulting methanol solutions are then combined and concentrated under a vacuum to yield a crude extract. mdpi.com

To remove lipids and other impurities, the crude extract undergoes a preliminary purification step. This is often achieved through vacuum liquid chromatography (VLC) on a silica (B1680970) gel column. mdpi.com A gradient elution system, starting with a non-polar solvent system like petroleum ether/ethyl acetate (B1210297) and gradually increasing in polarity to a system like dichloromethane/methanol, is employed to separate the components based on their polarity. mdpi.com The fractions containing the desired alkaloids, including sterols, are identified, combined, and evaporated to yield a crude alkaloid extract. mdpi.com

Advanced Chromatographic Techniques for Separation of this compound

The separation of individual compounds from the complex crude extract requires the use of advanced chromatographic techniques. khanacademy.orgnih.govgeeksforgeeks.org Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. geeksforgeeks.org

High-performance liquid chromatography (HPLC) is a key technique used in the purification of this compound. nih.govunige.it Specifically, reversed-phase HPLC (RP-HPLC) is often employed, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as methanol and water. unige.it A gradient elution, where the proportion of the organic solvent is gradually increased, allows for the separation of compounds with varying polarities. mdpi.com The use of small particle sizes in the stationary phase and high pressure increases the separation power of HPLC, enabling the resolution of closely related compounds. nih.gov

Semi-preparative HPLC is a further refinement of this technique used to isolate pure compounds in milligram quantities. mdpi.com By carefully selecting the column and solvent system, researchers can achieve the high level of purity required for structural elucidation and biological testing. The separated compounds are detected using methods such as UV-Vis spectroscopy, and fractions corresponding to individual peaks are collected. mdpi.com

Comprehensive Structural Elucidation of this compound and Co-isolated Analogues

Determining the precise chemical structure of a novel natural product like this compound is a complex puzzle that requires the application of multiple spectroscopic techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. researchgate.netcapes.gov.br It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.orgnih.gov Both ¹H NMR and ¹³C NMR are utilized.

In ¹³C NMR, the chemical shifts of the carbon atoms provide information about their chemical environment, such as the presence of electronegative atoms or double bonds. libretexts.org Broadband decoupling is typically used to simplify the spectrum by removing the coupling between carbon and hydrogen atoms, resulting in a spectrum where each unique carbon atom appears as a single peak. libretexts.org

¹H NMR provides information about the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling patterns. karary.edu.sd More advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure fragment by fragment. researchgate.net The relative stereochemistry of the molecule can often be determined by analyzing nuclear Overhauser effect (NOE) correlations and proton-proton coupling constants. capes.gov.br

Mass Spectrometric Approaches for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique that provides the molecular weight of a compound and can help determine its molecular formula. bu.edu.eg High-resolution mass spectrometry (HRMS) is particularly crucial as it can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (to several decimal places). bu.edu.eglibretexts.org

This high accuracy allows for the differentiation between molecules that have the same nominal mass but different elemental compositions. libretexts.org The molecular ion peak (M+), which represents the intact molecule that has lost one electron, gives the molecular weight of the compound. ibchem.com By comparing the accurate mass of the molecular ion to calculated masses for potential formulas, the molecular formula can be determined. libretexts.org Fragmentation patterns observed in the mass spectrum, where the molecular ion breaks down into smaller, charged fragments, can provide additional structural information. bu.edu.eg MS/MS, or tandem mass spectrometry, can be used to further analyze these fragment ions, providing more detailed structural insights. kg.ac.rs

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy provide complementary information about the functional groups present in a molecule. google.com

Infrared (IR) Spectroscopy , a form of vibrational spectroscopy, is used to identify the presence of specific functional groups. karary.edu.sd Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds (e.g., stretching, bending). For example, the presence of a hydroxyl (-OH) group will result in a characteristic broad absorption band, while a carbonyl (C=O) group will show a sharp, strong absorption at a specific wavenumber. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy , a type of electronic spectroscopy, provides information about the electronic transitions within a molecule. libretexts.orgethz.ch It is particularly useful for identifying conjugated systems, such as double bonds or aromatic rings. The wavelength of maximum absorbance (λmax) can give clues about the extent of conjugation within the molecule. Electronic spectroscopy measures the transitions between electronic energy levels, which are often coupled with vibrational and rotational transitions. libretexts.org

Crystallographic Studies for Absolute Stereochemical Determination

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding a molecule's function. While X-ray crystallography is a definitive method for determining the absolute stereochemistry of a crystalline compound, such data for this compound is not currently available in published literature. nih.govcapes.gov.brwikipedia.org

The initial structural determination of this compound, along with its congeners Stylisterol A and B, was accomplished through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and by chemical conversion methods. nih.govcapes.gov.br These techniques allowed for the elucidation of the planar structure and the relative stereochemistry of the molecule. However, without single-crystal X-ray diffraction analysis, the absolute configuration of the chiral centers in this compound remains to be definitively confirmed.

For complex polyhydroxylated sterols like this compound, obtaining crystals suitable for X-ray diffraction can be a significant challenge due to their high flexibility and the presence of multiple polar hydroxyl groups which can hinder the formation of a well-ordered crystal lattice. chinare.org.cn

Exploration of this compound Biosynthetic Pathways in Marine Symbionts

The biosynthesis of complex marine natural products is often a puzzle, with the producing organism not always being the host sponge itself, but rather its associated microorganisms. Sponges of the genus Stylissa are known to host a diverse array of symbiotic microbes. researchgate.netnih.gov While the definitive producer of this compound has not been identified, it is hypothesized that symbiotic microorganisms may play a crucial role in its formation or in the production of its precursors.

Marine sponges, in general, exhibit a remarkable diversity of sterols, which can originate from de novo synthesis by the sponge, modification of dietary sterols, or from their microbial symbionts. researchgate.netunige.itmit.edu The sterol profile of Stylissa carteri, a related species, is characterized by the presence of unusual A-nor-sterols, indicating a unique sterol biosynthetic machinery. researchgate.netunige.it

Precursor Feeding Studies and Isotopic Labeling Experiments

To date, specific precursor feeding or isotopic labeling studies to delineate the biosynthetic pathway of this compound have not been reported in the scientific literature. Such experiments are fundamental to understanding how complex natural products are assembled in an organism. nih.govcreative-proteomics.com

In a typical precursor feeding experiment, a labeled potential precursor, such as an amino acid or acetate with isotopes like ¹³C or ¹⁵N, is introduced to the producing organism. creative-proteomics.commdpi.com By tracing the incorporation of these isotopes into the final molecule, the building blocks of the compound can be identified. For a sterol like this compound, labeled precursors could include acetate, mevalonate, or a common sterol like cholesterol to investigate the downstream modifications. nih.govnih.gov These studies on Stylissa sponges or their symbionts would be invaluable in confirming the biosynthetic origin of the stylisterol carbon skeleton and the source of the various hydroxyl groups.

Identification and Characterization of Key Biosynthetic Enzymes Involved in Sterol Modification

The unique structural features of this compound, particularly its polyhydroxylation pattern, suggest the involvement of a suite of specialized enzymes. While the specific enzymes responsible for the biosynthesis of this compound have not been identified, the process would likely involve a series of oxidative enzymes, such as cytochrome P450 monooxygenases and hydroxylases, to install the multiple hydroxyl groups onto a sterol backbone. nih.govwgtn.ac.nz

In many organisms, sterol biosynthesis is a well-conserved pathway. nih.gov However, the structural novelty of many marine sterols, including those from Stylissa, points towards the existence of unique or modified enzymatic pathways. Identifying and characterizing these enzymes would require a combination of biochemical and molecular biology techniques. This could involve creating cell-free extracts from the sponge or its symbionts to test for specific enzymatic activities or heterologously expressing candidate genes in a host organism to verify their function. nih.gov

Genetic and Genomic Approaches to Biosynthetic Gene Cluster Discovery

Modern genomic and metagenomic approaches have become powerful tools for discovering the genetic basis for natural product biosynthesis. nih.govnih.govmedinadiscovery.comfrontiersin.org The genes responsible for producing a secondary metabolite are often physically clustered together in the organism's genome, forming a biosynthetic gene cluster (BGC). secondarymetabolites.org

As of now, a BGC for stylisterols has not been identified. To find it, one would likely need to sequence the genome of the producing organism, which, as mentioned, could be the sponge Stylissa sp. or one of its microbial symbionts. researchgate.netnih.gov Bioinformatic tools like antiSMASH can then be used to scan the genomic data for potential BGCs that show homology to known sterol modifying enzyme clusters. nih.govnih.govfrontiersin.org The identification of a stylisterol BGC would provide a complete blueprint of the biosynthetic pathway and open the door for engineering the production of this compound and related novel compounds.

In Vitro Biological Activities and Molecular Mechanistic Studies of Stylisterol C

Investigation of Stylisterol C Cytotoxicity and Antiproliferative Effects in Cell Lines

Modulation of Key Signaling Pathways in Cancer Cells (e.g., MAPK, PI3K/Akt):Scientific literature does not contain information regarding the modulatory effects of this compound on critical cancer-related signaling pathways such as the MAPK or PI3K/Akt pathways.

To fulfill the request, verifiable scientific studies detailing these specific cellular and molecular interactions of this compound would be required.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the that adheres to the specific outline provided.

The requested sections and subsections require detailed research findings on the antiplasmodial, anti-inflammatory, antiviral, and enzyme-inhibiting properties of this compound. However, dedicated studies providing in-depth data on these specific biological activities and the associated molecular mechanisms for this particular compound could not be located.

Therefore, it is not possible to provide a scientifically accurate and thorough article on this compound covering the following topics:

Antiplasmodial Activity Profiling: No specific studies detailing the in vitro efficacy of this compound against Plasmodium falciparum strains or its targets within the parasitic life cycle were found.

Anti-inflammatory Pathways Modulation: Information regarding the modulation of anti-inflammatory pathways by this compound is not available in the reviewed literature.

Antiviral Efficacy: There is no available research on the antiviral efficacy of this compound in cellular models or its proposed mechanisms of action.

Enzyme Inhibition Studies: Studies concerning the inhibitory effects of this compound on enzymes such as topoisomerases or kinases have not been identified.

To maintain scientific accuracy and adhere to the strict content requirements of the request, the article cannot be generated without the foundational research data.

Structure Activity Relationship Sar Studies of Stylisterol C and Its Analogues

Computational Chemistry and In Silico Approaches to SAR

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. spu.edu.sy By quantifying physicochemical descriptors (such as hydrophobicity, electronic properties, and steric factors), QSAR models can predict the activity of new, unsynthesized analogs. spu.edu.synih.gov

A robust QSAR model can help identify the key molecular features that drive potency. nih.govmdpi.com For example, a QSAR study on vitamin K derivatives identified the naphthoquinone core as the key pharmacophore and revealed that specific substitutions significantly enhanced neuroprotective activity. nih.gov Although a specific QSAR model for Stylisterol C is not documented in the available literature, this approach could be applied to a series of its analogs to elucidate the critical structural requirements for its cytotoxicity and guide the design of more potent derivatives. jbclinpharm.org The development of a successful QSAR model relies on having a dataset of compounds with well-defined structures and corresponding biological activity data. nih.gov

Molecular Docking and Dynamics Simulations with Proposed Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a biological target, such as a protein or enzyme. nih.govredalyc.org This technique helps to understand the binding mode at an atomic level and estimate the strength of the interaction, often expressed as a binding energy score. pharmafeatures.commdpi.com For instance, docking studies have been used to identify potential inhibitors for targets like the HER2 receptor in breast cancer. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the ligand-target complex over time. mdpi.comresearchgate.netnih.gov MD simulations provide insights into the stability of the binding interaction and can reveal conformational changes in both the ligand and the target upon binding. mdpi.comfrontiersin.org While the precise biological targets of this compound are not fully elucidated, once they are identified, docking and MD simulations would be invaluable for visualizing its binding interactions and understanding the molecular basis of its activity. minia.edu.egresearchgate.net These computational tools can guide the rational design of this compound derivatives with improved affinity and efficacy for their proposed targets.

Advanced Analytical Methodologies in Stylisterol C Research

Metabolomics Approaches for Profiling Stylisterol C in Biological Systems

Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system, offering a functional readout of cellular status. nih.govnih.gov This approach is highly sensitive to physiological changes induced by external stimuli, such as the introduction of a xenobiotic compound. nih.gov Modern metabolomics relies on powerful analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to rapidly determine the metabolic profiles of cells or tissues. nih.govfrontlinegenomics.com

These analytical methods can be applied in two main ways: untargeted metabolomics, which aims to capture a broad snapshot of all measurable metabolites, and targeted metabolomics, which focuses on the precise quantification of a specific set of known compounds. creative-proteomics.com In the context of this compound research, metabolomics can be used to track the compound's uptake, metabolism, and its downstream effects on cellular metabolic pathways.

Research into the effects of fungicides on fungal endophyte-grass host interactions has utilized metabolomics to profile changes in plant chemistry. In one such study, a compound identified as Stylisterol A/C was detected in samples of hard fescue (Festuca trachyphylla). biorxiv.org The use of liquid chromatography coupled with mass spectrometry (LC-MS) allowed for the characterization of this compound based on its mass and chromatographic behavior. biorxiv.org While this study was not focused on this compound's bioactivity, it demonstrates the utility of LC-MS-based metabolomics for detecting and profiling this class of sterols in complex biological matrices. biorxiv.org

The data below summarizes the detection of a Stylisterol A/C isomer in a metabolomics study.

| Compound Identity | Detected Mass (m/z) | Retention Time (min) | Analytical Context | Source |

|---|---|---|---|---|

| Stylisterol A/C | 581.330936 | 7.53 | Metabolomic profiling of hard fescue | biorxiv.org |

High-Resolution Imaging Techniques for Cellular Localization Studies

Understanding a compound's mechanism of action often requires knowledge of its subcellular localization. High-resolution imaging techniques that surpass the diffraction limit of conventional light microscopy are critical for visualizing cellular structures at the nanoscale. researchgate.netnih.gov These "super-resolution" methods allow researchers to pinpoint the location of specific molecules within organelles or macromolecular complexes. researchgate.net

While the scientific literature does not currently contain specific studies detailing the use of these techniques for this compound, they represent powerful future avenues for research. Techniques such as Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM) could be employed to visualize fluorescently-tagged this compound or its analogues within a cell. researchgate.netfrontiersin.org Correlative light and electron microscopy (CLEM) offers a particularly powerful approach, combining the specificity of fluorescence microscopy with the unparalleled ultrastructural detail of electron microscopy (EM) to precisely map a molecule's location relative to cellular architecture. nih.gov

The table below outlines several high-resolution techniques and their potential application in this compound research.

| Imaging Technique | Principle | Potential Application for this compound | Source |

|---|---|---|---|

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, enabling 3D optical sectioning. | Initial localization of fluorescently-labeled this compound within major organelles. | nih.govfrontiersin.org |

| STED Microscopy | Employs two lasers; one to excite fluorescence and a second, donut-shaped beam to de-excite fluorescence at the periphery, narrowing the detection spot. | High-resolution mapping of this compound accumulation in specific sub-organellar compartments. | researchgate.netfrontiersin.org |

| STORM/PALM | Relies on the sequential activation and localization of individual photoswitchable fluorescent molecules to reconstruct a super-resolved image. | Visualizing individual this compound molecules or clusters associated with specific proteins or cellular structures. | researchgate.netresearchgate.net |

| Transmission Electron Microscopy (TEM) | Uses a beam of electrons to image ultra-thin sections of a cell, providing nanoscale resolution of cellular ultrastructure. | Identifying morphological changes in organelles in response to this compound treatment. When combined with immunogold labeling, it can localize specific proteins. | nih.gov |

Spectroscopic Methods for Real-time Mechanistic Investigations

Spectroscopic techniques are fundamental tools for conducting mechanistic studies, as they can monitor chemical and biological processes in real-time. numberanalytics.comlongdom.org These methods provide dynamic information about reaction kinetics, the formation of transient intermediates, and molecular interactions, which are key to understanding how a compound like this compound exerts its biological effect. nih.gov

Commonly used techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which give structural information and can track changes in functional groups during a reaction. numberanalytics.com Fluorescence spectroscopy is highly sensitive and can be used to study binding events and conformational changes in real-time, especially with the use of fluorescent probes. longdom.org Time-resolved optical spectroscopy and mass spectrometry can also be adapted to capture information about fleeting intermediates and reaction progress. longdom.orgnih.gov

While 1D and 2D NMR have been instrumental in the initial structural elucidation of compounds isolated from the Stylissa sponge genus, including the stylisterols, their application for real-time mechanistic investigations of this compound has not been extensively documented. minia.edu.eg However, the potential to apply these methods is significant. For example, researchers could use fluorescence spectroscopy to study the binding kinetics of this compound to a putative protein target or use in-situ IR or NMR to monitor its effects on metabolic pathways within intact cells. numberanalytics.comlongdom.org

| Spectroscopic Method | Principle | Application in Mechanistic Studies | Source |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to provide detailed structural and chemical environment information. | Monitoring reaction progress, identifying intermediates, and studying ligand-receptor interactions in real-time. | numberanalytics.com |

| Infrared (IR) Spectroscopy | Detects the vibrations of chemical bonds, which are characteristic of specific functional groups. | Tracking changes in the concentration of reactants and products by monitoring specific functional groups. | numberanalytics.com |

| Fluorescence Spectroscopy | Measures the emission of light from a substance that has absorbed light. It is highly sensitive to molecular environment. | Monitoring binding events, enzyme kinetics, and changes in protein conformation. | longdom.org |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. Ambient ionization techniques allow for real-time analysis. | Detecting reaction intermediates and tracking molecular changes directly from a reaction mixture or biological sample in situ. | longdom.orgnih.gov |

Bioassays for High-Throughput Screening of this compound Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. bmglabtech.com The process involves the miniaturization and automation of bioassays, typically in 96-, 384-, or 1536-well microplate formats. bmglabtech.comeddc.sg The goal of HTS is to identify "hits"—compounds that can serve as starting points for medicinal chemistry efforts to create more potent and selective analogues. bmglabtech.com

Bioassays for HTS can be biochemical (e.g., measuring the inhibition of an isolated enzyme) or cell-based (e.g., measuring cell death or the activation of a signaling pathway). researchgate.net The choice of assay depends on the target and the desired biological outcome. Luminescence- and fluorescence-based readouts are common due to their high sensitivity and suitability for automation. medcraveonline.com

Stylisterols A-C have been reported to possess cytotoxic activity against HeLa cells. minia.edu.eg This known bioactivity provides a clear basis for developing an HTS campaign to screen for novel this compound analogues with improved cytotoxic or anti-proliferative properties. A cell-based assay using a cancer cell line (such as HeLa or a lymphoma cell line like L5187Y, against which related compounds were active) could be configured to measure cell viability. minia.edu.eg Hits would be identified as compounds that reduce cell viability below a certain threshold.

The table below describes potential bioassay designs for an HTS campaign targeting this compound analogues.

| Bioassay Type | Principle | Example Readout | Rationale for this compound Analogues | Source |

|---|---|---|---|---|

| Cell Viability Assay | Measures metabolic activity as a proxy for cell viability (e.g., MTT or resazurin (B115843) reduction) or cell membrane integrity. | Colorimetric or fluorometric signal change. | To screen for analogues with enhanced cytotoxicity against cancer cell lines. | mdpi.com |

| Apoptosis Assay | Detects markers of programmed cell death, such as caspase enzyme activity. | Luminescent signal generated by a substrate cleaved by caspase-3/7. | To identify analogues that induce apoptosis specifically, providing mechanistic insight. | medcraveonline.com |

| Reporter Gene Assay | Measures the activity of a specific signaling pathway by linking a reporter gene (e.g., luciferase) to a pathway-responsive promoter. | Bioluminescent signal. | If the molecular target of this compound is known, this can screen for pathway-specific inhibitors. | medcraveonline.com |

| Target-based Biochemical Assay | Measures the direct interaction of a compound with a purified molecular target (e.g., a protein kinase). | Fluorescence polarization, FRET, or enzymatic activity. | To screen for analogues that directly inhibit a specific, isolated protein target with higher potency. | eddc.sg |

Challenges and Future Research Directions for Stylisterol C

Addressing Sustainable Sourcing and Scalability for Research Material

A primary obstacle in the research and development of marine natural products like Stylisterol C is securing a sustainable and scalable supply. This compound is obtained from the marine sponge Stylissa sp., but harvesting organisms from their natural habitat raises significant ecological concerns and often yields very small quantities of the desired compound. orcid.orgpsu.ac.thcovalo.com This "supply problem" is a critical bottleneck for preclinical and clinical development.

Future research must prioritize the development of viable alternatives to wild harvesting. Key strategies include:

Aquaculture and Mariculture : Cultivating the Stylissa sponge in controlled marine environments could provide a more reliable and sustainable source of the compound. covalo.com This approach helps preserve wild populations and marine biodiversity.

Cell Culture and Biotechnology : Establishing cell cultures of the sponge or its associated microorganisms could enable the production of this compound in bioreactors. covalo.com This method offers the potential for large-scale, consistent production independent of environmental factors.

Total Synthesis : The complete chemical synthesis of this compound in the laboratory is the ultimate solution to the supply issue. While synthetically challenging, a successful and efficient total synthesis would guarantee an unlimited supply for all research and commercial needs, bypassing environmental and sourcing limitations entirely.

Comprehensive Elucidation of Intracellular Signaling Networks Modulated by this compound

Initial studies have confirmed that this compound and its sister compounds, Stylisterol A and B, exhibit cytotoxic activity against cancer cell lines such as HeLa cells. minia.edu.egresearchgate.net Furthermore, related stylisterols have been identified as having antiproliferative effects, possibly through the induction of apoptosis. mdpi.com However, the precise molecular mechanisms and intracellular signaling pathways through which this compound exerts its effects remain largely unknown. This lack of mechanistic understanding is a significant gap in current knowledge.

Future investigations should focus on a deep-dive into the molecular pharmacology of this compound. Research should aim to:

Identify Primary Cellular Targets : Determine the specific proteins or cellular components with which this compound directly interacts to initiate its cytotoxic effects.

Map Modulated Pathways : Investigate the compound's impact on key signaling cascades that regulate cell survival, proliferation, and death. Based on the activity of other cytotoxic agents, promising pathways for investigation include the PI3K/AKT/mTOR, ERK/MAPK, and Wnt/β-Catenin pathways, which are fundamental in cell growth and differentiation. nih.gov

Investigate Mitochondrial Involvement : Given that many cytotoxic compounds exert their effects by inducing mitochondrial damage, it is crucial to study the impact of this compound on mitochondrial function, integrity, and the generation of reactive oxygen species. nih.gov

Development of Advanced Synthetic Routes for Complex this compound Analogues

The chemical structure of this compound, a polyhydroxylated steroid, presents a considerable challenge for synthetic chemists. While total synthesis offers a solution to the supply problem, developing an efficient and scalable route is a major research endeavor in itself. rsc.org Moreover, the ability to synthesize the molecule opens the door to creating novel analogues with potentially superior properties.

Key future objectives in this area include:

First Total Synthesis : Achieving the first total synthesis of this compound would be a landmark accomplishment, confirming its structure and providing a platform for further chemical exploration.

Development of Novel Synthetic Methodologies : Research should focus on creating new, efficient, and stereoselective reactions to construct the complex steroid core and its distinctive side chain. ocr.org.uk

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies : Once a synthetic route is established, it can be modified to produce a library of this compound analogues. researchgate.net These analogues can be systematically tested to determine which parts of the molecule are essential for its bioactivity. This process, known as SAR, is critical for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Investigation of Synergistic Effects of this compound with Other Bioactive Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can lead to improved efficacy, reduced side effects, and the circumvention of drug resistance. nih.gov The potential for this compound to act synergistically with other bioactive agents is a completely unexplored and highly promising area of research.

Future studies should be designed to:

Screen for Synergistic Combinations : Test this compound in combination with established chemotherapeutic agents (e.g., gemcitabine, paclitaxel) and other natural products across various cancer cell lines. nih.gov

Elucidate Mechanisms of Synergy : If synergy is detected, subsequent research must determine the underlying mechanism. This could involve pharmacodynamic synergy, where the two agents affect different but complementary pathways, or pharmacokinetic synergy, where one agent enhances the absorption or reduces the metabolism of the other. tokushima-u.ac.jp

Evaluate Selective Synergy : A crucial goal is to find combinations that are synergistically toxic to cancer cells but not to healthy cells, thereby improving the therapeutic window. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Activity

To fully comprehend the biological impact of this compound, a systems-level approach is required. Multi-omics—the integration of data from genomics, transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites)—provides an unbiased, holistic view of the cellular response to a drug. nih.govnih.gov

This advanced approach can overcome the limitations of studying single pathways in isolation. Future research should leverage multi-omics to:

Generate Comprehensive Molecular Profiles : Treat cancer cells with this compound and analyze the resulting changes across the transcriptome, proteome, and metabolome.

Identify Novel Biomarkers : The integrated data can reveal biomarkers that predict a cell's sensitivity or resistance to this compound, which is invaluable for patient stratification in potential future clinical applications.

Construct a Systems-Level Model : By integrating these large datasets, researchers can build a comprehensive computational model of this compound's mechanism of action, identifying novel targets and downstream effects that would be missed by traditional methods. biorxiv.org Web-based platforms like OmicsAnalyst can facilitate this complex data integration and analysis. omicsanalyst.ca

Exploration of Novel Therapeutic Applications Beyond Current Findings

The known cytotoxic and antiproliferative activities of this compound and its relatives firmly point towards oncology as the most immediate therapeutic field for investigation. researchgate.netmdpi.com However, the biological activities of complex natural products are often multifaceted. Limiting research to a single disease area may leave other potential applications undiscovered.

Therefore, future research should broaden the scope of biological screening for this compound. This includes:

Broad-Spectrum Anticancer Screening : Evaluating its efficacy against a wide panel of human cancer cell lines, including those known for multidrug resistance.

Screening for Other Bioactivities : Investigating other potential therapeutic properties. Many marine natural products exhibit a range of effects, and this compound should be screened for anti-inflammatory, antiviral, antimicrobial, and immunomodulatory activities.

Exploring Related Disease Contexts : The antiproliferative effects of this compound may be relevant in other diseases characterized by excessive cell growth, beyond cancer.

By systematically addressing these challenges and pursuing these future research directions, the scientific community can work towards fully realizing the therapeutic potential of this compound.

Q & A

Q. What experimental protocols are recommended for characterizing Stylisterol C’s purity and structural identity in novel synthesis workflows?

Methodological Answer: Characterization should employ orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR): Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR to confirm stereochemistry and functional groups.

- High-Performance Liquid Chromatography (HPLC): Pair with photodiode array detection to assess purity (>95%) and resolve co-eluting impurities.

- X-ray Crystallography: Critical for absolute configuration determination if single crystals are obtainable.

For novel compounds, provide full spectral data in the main text; for known analogs, cite prior validation methods .

Q. How can researchers optimize reaction conditions for this compound synthesis while ensuring reproducibility?

Methodological Answer: Adopt a factorial design of experiments (DOE) to evaluate variables:

- Catalyst systems: Screen transition-metal catalysts (e.g., Pd, Ru) for regioselectivity.

- Temperature gradients: Test thermal stability thresholds (e.g., 60–120°C) via differential scanning calorimetry (DSC).

- Purification protocols: Compare column chromatography vs. recrystallization yields.

Document all parameters (e.g., solvent ratios, reaction times) in the experimental section, with extended datasets in supplementary files .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer: Prioritize mechanism-agnostic screens:

- Cell viability assays (MTT/XTT): Dose-response curves (1–100 µM) across cancer/normal cell lines.

- Enzyme inhibition assays: Use fluorogenic substrates for target enzymes (e.g., kinases, proteases).

- Membrane permeability: Employ Caco-2 monolayers with LC-MS quantification.

Include positive/negative controls and report IC50 values with 95% confidence intervals. Validate findings with three independent replicates .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s pharmacological efficacy across independent studies?

Methodological Answer: Conduct a meta-analysis with sensitivity adjustments:

- Stratify datasets by biological models (e.g., murine vs. humanized systems) and dosage regimes.

- Assay heterogeneity: Account for variations in endpoint measurements (e.g., apoptosis markers vs. proliferation rates).

- Statistical reconciliation: Apply random-effects models to quantify inter-study variance.

Use tools like PRISMA guidelines for systematic reviews and publish raw data in repositories (e.g., Zenodo) for transparency .

Q. What computational strategies enhance predictive modeling of this compound’s structure-activity relationships (SAR)?

Methodological Answer: Integrate multi-scale modeling approaches:

- Quantum mechanics (QM): Calculate electron density maps for reactive moieties (e.g., hydroxyl groups).

- Molecular dynamics (MD): Simulate ligand-receptor binding kinetics under physiological pH/temperature.

- Machine learning (ML): Train models on ChEMBL bioactivity data to predict off-target interactions.

Validate predictions with wet-lab mutagenesis or isotopic labeling studies .

Q. How can isotopic labeling techniques elucidate this compound’s metabolic fate in complex biological systems?

Methodological Answer: Design <sup>13</sup>C/<sup>2</sup>H-labeled analogs for tracer studies:

- Synthesis: Incorporate isotopes at metabolically stable positions (e.g., methyl groups).

- Mass spectrometry imaging (MSI): Map spatial distribution in tissues with 10-µm resolution.

- Stable isotope-resolved metabolomics (SIRM): Track <sup>13</sup>C incorporation into TCA cycle intermediates.

Include negative controls (unlabeled compound) and validate with kinetic modeling .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Critical quality attributes (CQAs): Monitor particle size, polymorphism (via PXRD), and residual solvents (GC-MS).

- Process analytical technology (PAT): Use in-line FTIR for real-time reaction monitoring.

- Stability studies: Accelerate degradation under ICH guidelines (40°C/75% RH) to define storage criteria.

Publish detailed batch records and analytical certificates in supplementary materials .

Q. How should researchers design studies to compare this compound’s efficacy against structural analogs with minor modifications?

Methodological Answer: Adopt a structure-guided comparative framework:

- Analog selection: Focus on regions of interest (e.g., C-17 side chain modifications).

- Biological assays: Use identical cell lines/animal models and standardized endpoints (e.g., tumor volume reduction).

- Statistical rigor: Apply ANOVA with Tukey’s post-hoc test, adjusting for multiple comparisons.

Include 3D overlays of analog structures (from crystallography/docking) to correlate SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.